N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine
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Overview
Description
N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines This compound is characterized by a tetrazole ring fused to a quinoxaline core, with diethylamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminoquinoxaline with diethylamine and sodium azide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Eco-friendly catalysts and solvents are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The diethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The tetrazole ring and quinoxaline core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tetrazoloquinoxaline: Shares the tetrazole-quinoxaline core but lacks the diethylamine substituents.
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-6-carboxylic acid have similar core structures but different functional groups.
Uniqueness
N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamine group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
61148-28-5 |
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Molecular Formula |
C12H14N6 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
N,N-diethyltetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C12H14N6/c1-3-17(4-2)11-12-14-15-16-18(12)10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
SLNVGRWSBBEDFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N3C1=NN=N3 |
Origin of Product |
United States |
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